N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide
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Overview
Description
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide is a compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring attached to a carbohydrazide moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-pyridinecarboxaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and anticancer activities.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the hydrazone linkage allows it to act as a chelating agent, binding to metal centers and potentially inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-pyridinylmethylene)-2-(2-thienyl)acetohydrazide
- N’-(4-pyridinylmethylene)-2-furohydrazide
- N’-(2-pyridinylmethylene)-2-furohydrazide
Uniqueness
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide is unique due to its dual pyridine rings, which provide distinct electronic properties and the ability to form stable coordination complexes. This makes it particularly useful in applications requiring strong metal-ligand interactions.
Properties
CAS No. |
15017-22-8 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-3-1-2-6-14-11)16-15-9-10-4-7-13-8-5-10/h1-9H,(H,16,17)/b15-9- |
InChI Key |
FTZLTODDAJZVQA-DHDCSXOGSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=NC=C2 |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C\C2=CC=NC=C2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=NC=C2 |
solubility |
29.5 [ug/mL] |
Origin of Product |
United States |
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